2-(tert-Butyl)-5-methoxypyrimidine
Description
Properties
CAS No. |
85929-95-9 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-tert-butyl-5-methoxypyrimidine |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)8-10-5-7(12-4)6-11-8/h5-6H,1-4H3 |
InChI Key |
KSIDCDCPUOMBQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)OC |
Origin of Product |
United States |
Preparation Methods
Overview
A key route to 2-(tert-Butyl)-5-methoxypyrimidine involves the hydrolysis of 2-(tert-butyl)-5-halopyrimidines (such as 5-chloro- or 5-bromo derivatives) in the presence of an alkali metal methoxide (commonly sodium methoxide) in methanol solvent. This process simultaneously effects substitution of the halogen with a methoxy group at the 5-position of the pyrimidine ring.
Reaction Conditions and Catalysts
- Temperature: The reaction is carried out at elevated temperatures ranging from 100°C to 300°C, with optimal yields observed between 150°C and 220°C, preferably 160°C to 180°C.
- Pressure: Ambient pressure in a sealed Parr bomb reactor is typical.
- Catalysts: Elemental sulfur is the preferred catalyst, used in 0.5 to 20 mole percent, optimally 2.5 to 7.5 mole percent. Other catalysts such as N-oxides or disulfides have also been employed but elemental sulfur yields the best results.
- Solvent: Methanol is preferred for its role as both solvent and methoxy source.
- Base: Sodium methoxide is standard; potassium methoxide can be used alternatively.
Reaction Pathway and Byproducts
- The reaction proceeds via nucleophilic substitution of the halogen by methoxide ion.
- Side products include 2-(tert-butyl)pyrimidine (dehalogenated) and 2-(tert-butyl)-5-hydroxypyrimidine.
- The presence of elemental sulfur catalyst significantly improves selectivity toward this compound.
Representative Data Table of Product Distribution
| Run | Catalyst Type | Catalyst % (mol) | Temp (°C) | 2-(tert-butyl)pyrimidine (A) % | This compound (B) % | 2-(tert-butyl)-5-hydroxypyrimidine (C) % |
|---|---|---|---|---|---|---|
| 1 | None | 0 | 150 | 23 | 11 | 77 |
| 7 | Elemental Sulfur | 5 | 163 | 4 | 12 | 88 |
| 10 | Elemental Sulfur | 7.5 | 156 | 4 | 0 | 100 |
| 15* | Elemental Sulfur | 2.5 | 170 | 4 | 0 | 100 |
Notes on Chlorination Precursor Synthesis
- 2-(tert-Butyl)-5-chloropyrimidine, the key precursor, is prepared by direct chlorination of 2-(tert-butyl)pyrimidine using elemental chlorine in acetic acid or propionic acid solvent with sodium acetate buffer at 40–90°C (preferably 55–65°C).
- Buffer choice and concentration affect yield and purity; sodium acetate is preferred.
- Solution concentration is optimized between 1.5 to 3.0 moles per liter for best results.
Alternative Synthetic Routes and Functionalization Strategies
Stille Cross-Coupling and Methoxylation
- A method involves preparing 5-halopyrimidine intermediates (e.g., 5-iodo-4-methoxypyrimidine) by treatment with sodium methoxide in methanol at room temperature.
- Subsequent stannylation (using bistributyltin and Pd catalysts) allows for palladium-catalyzed cross-coupling reactions to introduce various substituents at the 5-position.
- This method can be adapted to prepare this compound analogs with high purity and good yields.
Mitsunobu Reaction and Suzuki Coupling (Less Direct)
- In some advanced synthetic schemes, Mitsunobu reactions and Suzuki couplings are used to functionalize pyrimidine rings, including amino and methoxy substitutions.
- These methods are more complex and typically used for labeled or radiolabeled derivatives rather than simple this compound synthesis.
Summary of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Hydrolysis of 2-(tert-butyl)-5-halopyrimidines with sodium methoxide and elemental sulfur catalyst in methanol at 160–180°C | 2-(tert-butyl)-5-chloro/bromopyrimidine, NaOMe, S°, MeOH, Parr bomb | High yield, straightforward, scalable | Requires high temperature and sealed reactor |
| Room temperature methoxylation followed by Stille coupling | 5-iodo-4-methoxypyrimidine, NaOMe, Pd catalysts, bistributyltin | Mild conditions, versatile for analogs | Multi-step, requires Pd catalysts |
| Chlorination of 2-(tert-butyl)pyrimidine to 5-chloropyrimidine | Elemental Cl2, Acetic acid, sodium acetate buffer, 55–65°C | Efficient precursor synthesis | Chlorination requires careful control |
Research Findings and Practical Considerations
- The hydrolysis and substitution reaction is sensitive to temperature and catalyst loading; elemental sulfur at 2.5–7.5 mole percent provides optimal selectivity for methoxypyrimidine over hydroxypyrimidine.
- Methanol serves both as solvent and methoxy source, simplifying the reaction.
- Direct hydrolysis of 5-chloropyrimidines without catalyst results in lower yields and more byproducts.
- The chlorination step to prepare 5-chloropyrimidine is critical and must be carefully controlled to avoid over-chlorination or solvent chlorination.
- Alternative alkali metal methoxides (e.g., potassium methoxide) can be used but sodium methoxide is preferred for consistency.
- The methods have been validated in patent literature with reproducible yields and purity suitable for pharmaceutical intermediate synthesis.
This comprehensive review of preparation methods for This compound highlights the hydrolysis of 2-(tert-butyl)-5-halopyrimidines using sodium methoxide and elemental sulfur catalyst in methanol as the most practical and well-documented approach. Alternative palladium-catalyzed cross-coupling methods provide routes for analog synthesis but are more complex. The chlorination of 2-(tert-butyl)pyrimidine to the halide precursor is a well-established preparatory step.
Chemical Reactions Analysis
Types of Reactions: 2-(tert-Butyl)-5-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are typically used.
Major Products Formed:
- Oxidation of the methoxy group can yield 2-(tert-Butyl)-5-formylpyrimidine or 2-(tert-Butyl)-5-carboxypyrimidine.
- Reduction can produce 2-(tert-Butyl)-5-methoxydihydropyrimidine.
- Substitution reactions can lead to various derivatives depending on the substituent introduced.
Scientific Research Applications
2-(tert-Butyl)-5-methoxypyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-5-methoxypyrimidine involves its interaction with specific molecular targets. The tert-butyl and methoxy groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with tert-Butyl and Methoxy Groups
2.1.1 2-(tert-Butyl)pyrimidine-5-carboxylic acid
- Structure : Position 2 tert-butyl, position 5 carboxylic acid.
- Molecular Weight : 180.20 g/mol (C₉H₁₂N₂O₂) .
- Key Differences :
- The carboxylic acid group at position 5 increases polarity and hydrogen-bonding capacity compared to the methoxy group, enhancing solubility in polar solvents.
- Reactivity: The carboxylic acid can form salts or undergo esterification, expanding its utility in pharmaceutical or materials science applications .
2.1.2 2-(p-Aminobenzenesulfonamido)-5-methoxypyrimidine
- Structure : Position 2 sulfonamido group, position 5 methoxy.
- Key Differences :
- The sulfonamido group introduces antibacterial properties, as seen in sulfonamide antibiotics .
- Electronic Effects: The sulfonamido group is electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound. This difference may influence binding affinity in biological systems .
Pyrimidines with Sulfonyl/Sulfinyl Substituents
2.2.1 tert-Butyl 6-(benzylamino)-4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate (Compound 10)
- Structure : Position 2 methylsulfonyl, position 5 tert-butyl carboxylate.
- Properties :
2.2.2 Methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate (Compound 11)
- Structure : Position 2 methylsulfinyl, position 5 methyl carboxylate.
- Properties :
2.3.1 tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate
- Structure : Position 2 tert-butyl carbamate, positions 4–6 hydroxy/fluoro/methyl.
- Key Data :
Research Implications and Gaps
- Electronic Effects : Methoxy and sulfonyl/sulfinyl groups exhibit opposing electronic behaviors, impacting reactivity in cross-coupling or substitution reactions .
- Safety Profiles : While the target compound’s safety data are absent, related tert-butyl pyrimidines exhibit moderate hazards (e.g., hydrolysis sensitivity), necessitating careful handling .
Biological Activity
2-(tert-Butyl)-5-methoxypyrimidine (CAS No. 85929-95-9) is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and clinical applications.
The molecular formula of this compound is , with a molecular weight of 168.19 g/mol. The compound features a tert-butyl group and a methoxy substituent on the pyrimidine ring, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS No. | 85929-95-9 |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Receptor Binding : It could interact with certain receptors, modulating signaling pathways that are critical for cell proliferation and survival.
- DNA Interaction : There is evidence suggesting that this compound can bind to DNA, influencing gene expression and leading to apoptosis in cancer cells.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that the compound is effective at low concentrations, making it a potential candidate for developing new antibiotics .
Anticancer Properties
The anticancer potential of this compound has been evaluated in several cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. For example, cytotoxicity assays revealed that the compound significantly reduced the viability of lung cancer cell lines (A549) with an IC50 value in the micromolar range .
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Activity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
